(S)-3-Aminopiperidine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

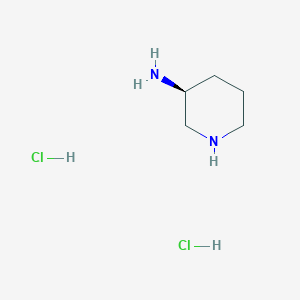

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(3S)-piperidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.2ClH/c6-5-2-1-3-7-4-5;;/h5,7H,1-4,6H2;2*1H/t5-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGPNYXIOFZLNKW-XRIGFGBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584854 | |

| Record name | (3S)-Piperidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334618-07-4 | |

| Record name | (3S)-Piperidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 334618-07-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-3-Aminopiperidine dihydrochloride basic properties

An In-Depth Technical Guide to the Basic Properties of (S)-3-Aminopiperidine Dihydrochloride

Executive Summary

This compound is a chiral heterocyclic compound of significant interest in the pharmaceutical and chemical industries. As a versatile building block, its unique stereochemistry and bifunctional nature—possessing both a primary and a secondary amine—make it a crucial intermediate in the synthesis of complex, high-value molecules, particularly active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its fundamental properties, including physicochemical characteristics, synthesis, reactivity, and analytical methodologies. Authored for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights, explaining the causality behind experimental choices and protocols to ensure a deep and applicable understanding of this important chemical entity.

Introduction

Overview of this compound

(S)-3-Aminopiperidine is a chiral amine built on a six-membered piperidine ring, with an amino group at the 3-position.[1] It is most commonly supplied and handled as a dihydrochloride salt (C₅H₁₄Cl₂N₂), a form that confers superior stability and solubility in aqueous media.[1][2] The "(S)" designation defines the absolute stereochemistry at the chiral center (carbon-3), a critical feature that dictates its interaction with biological systems and its utility in asymmetric synthesis.[1] The presence of two basic nitrogen atoms allows for the formation of the dihydrochloride salt, where both the endocyclic secondary amine and the exocyclic primary amine are protonated. This salt form is typically a white to off-white, hygroscopic crystalline solid.[3]

Significance in Medicinal Chemistry and Drug Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs. The introduction of a chiral amino group at the 3-position, as in (S)-3-aminopiperidine, provides a key vector for molecular elaboration, enabling the construction of compounds with precise three-dimensional architectures required for selective biological activity.

Its enantiomer, (R)-3-aminopiperidine, is a well-known key intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, such as Alogliptin, which are used for the treatment of type 2 diabetes.[2][4] The (S)-enantiomer is similarly valuable, serving as a precursor for various therapeutic agents, including those targeting the central nervous system.[1][5] Its utility extends to the synthesis of novel compounds for biochemical research, including enzyme inhibitors and receptor binding ligands.[5]

Physicochemical and Analytical Properties

The effective use of this compound in a research or manufacturing setting is predicated on a thorough understanding of its physical, chemical, and analytical characteristics.

Data Summary

All quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 334618-07-4 | [6][7] |

| Molecular Formula | C₅H₁₄Cl₂N₂ | [2][6] |

| Molecular Weight | 173.08 g/mol | [6][7] |

| Appearance | White to off-white crystalline powder | [3][8] |

| Melting Point | 190-195 °C | [3][9] |

| Solubility | Soluble in water; sparingly soluble in methanol; slightly soluble in acetonitrile. | [1][3][10] |

| Optical Rotation | [α]²⁰/D = +2.40° (c=0.01 g/mL, H₂O) | [3] |

| Stability | Hygroscopic solid; stable under recommended storage conditions. | [3][10] |

The Dihydrochloride Salt Form: Structure and Implications

The "dihydrochloride" designation is a critical aspect of this compound's properties. Both nitrogen atoms—the secondary amine within the piperidine ring and the primary amine at the C3 position—are basic and are protonated in the presence of hydrochloric acid.

-

Causality of Salt Formation : The use of the dihydrochloride salt is a deliberate choice to enhance the compound's stability and handling characteristics. The free base, (S)-3-aminopiperidine, is less stable and more difficult to handle. The salt form is a non-volatile, crystalline solid, which is easier to weigh and dispense accurately compared to the free base.[1]

-

Enhanced Solubility : The ionic nature of the dihydrochloride salt dramatically increases its solubility in polar solvents, particularly water, which is advantageous for many reaction setups and for biological assays.[1][2]

-

Reactivity Considerations : In a synthetic context, the amino groups are protected as ammonium salts. To engage them in nucleophilic reactions (e.g., acylation, alkylation), they must first be deprotonated by adding a suitable base (e.g., triethylamine, diisopropylethylamine, or an inorganic base like K₂CO₃) to liberate the free amine in situ. The choice and stoichiometry of the base are critical, as one must consider the two different pKa values of the ammonium centers.

Synthesis and Chiral Integrity

The production of enantiomerically pure this compound is a key challenge, and several strategies have been developed to achieve high chiral purity.

Overview of Synthetic Strategies

Methods for preparing this chiral intermediate include the resolution of a racemic mixture, enzymatic methods, and asymmetric synthesis.[2] Asymmetric synthesis is often preferred as it can be more efficient and avoids the loss of 50% of the material inherent in classical resolution. A robust and widely cited method involves the use of a chiral auxiliary.[4]

Detailed Protocol: Asymmetric Synthesis from N-Boc-3-piperidone

This protocol describes a field-proven method for generating the (S)-enantiomer with high stereochemical control, adapted from methodologies described in patent literature.[4] The causality behind this choice is the reliability of the chiral auxiliary in directing the stereochemical outcome of the reduction step.

Step 1: Condensation with Chiral Auxiliary

-

Reaction: N-Boc-3-piperidone is condensed with (S)-tert-butanesulfinamide. The sulfinamide acts as a chiral directing group.

-

Procedure:

-

To a solution of N-Boc-3-piperidone (1.0 equiv) and (S)-tert-butanesulfinamide (1.1 equiv) in tetrahydrofuran (THF), add a dehydrating agent such as titanium(IV) ethoxide or 4A molecular sieves.[4]

-

Heat the mixture at reflux for 12-24 hours until imine formation is complete, as monitored by TLC or LC-MS.

-

Cool the reaction mixture, filter off any solids, and concentrate the filtrate under reduced pressure to yield the crude N-sulfinyl imine intermediate.

-

Step 2: Diastereoselective Reduction

-

Reaction: The N-sulfinyl imine is reduced. The bulky tert-butanesulfinyl group sterically hinders one face of the C=N double bond, forcing the hydride reducing agent to attack from the opposite face, thereby setting the desired (S)-stereocenter.

-

Procedure:

-

Dissolve the crude intermediate in an appropriate solvent like THF and cool to -40 to -20 °C.[4]

-

Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.[4]

-

Allow the reaction to stir at low temperature for several hours until complete.

-

Quench the reaction carefully by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, and concentrate to yield the diastereomeric product. Recrystallization from a solvent system like ethanol/heptane can be used to enhance diastereomeric purity.[4]

-

Step 3: Deprotection and Salt Formation

-

Reaction: Both the Boc protecting group on the ring nitrogen and the tert-butanesulfinyl auxiliary are removed under acidic conditions, followed by precipitation of the final product as the dihydrochloride salt.

-

Procedure:

-

Dissolve the purified intermediate in a suitable solvent such as methanol or ethyl acetate.

-

Add an excess of concentrated hydrochloric acid (e.g., 3-5 equivalents).[4]

-

Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours.

-

The product, this compound, will precipitate from the solution.

-

Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether or acetone), and dry under vacuum.

-

Asymmetric Synthesis Workflow Diagram

Caption: Workflow for the asymmetric synthesis of this compound.

Analytical Methods for Chiral Purity

Ensuring the enantiomeric excess (e.e.) of the final product is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.[8][11]

-

Self-Validating Protocol : Because the starting material is non-chromophoric, a derivatization step is often required.[11] A reliable protocol involves derivatizing the primary amine with a chiral derivatizing agent that contains a chromophore, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or o-phthalaldehyde (OPA) with a chiral thiol. The resulting diastereomers can then be separated on a standard reverse-phase C18 column. The peak areas of the two diastereomers directly correspond to the ratio of the (S) and (R) enantiomers in the sample. A validated method should include a baseline separation of the two diastereomeric peaks generated from a racemic sample.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the differential reactivity of its two amino groups, allowing it to be used as a versatile scaffold.

Common Synthetic Transformations

After liberating the free amine with a base, the primary amine at C3 is generally more nucleophilic and less sterically hindered than the secondary amine within the ring. This allows for selective functionalization.

-

N-Acylation : Reaction with acyl chlorides or anhydrides will preferentially acylate the primary amine.

-

N-Alkylation : Reductive amination with aldehydes or ketones will also occur selectively at the primary amine.

-

Boc-Protection : The secondary amine can be selectively protected (e.g., with a Boc group) if the primary amine is first masked, allowing for subsequent chemistry at the C3-amino group.

Synthetic Utility Diagram

Caption: Synthetic utility of (S)-3-aminopiperidine as a versatile building block.

Safety, Handling, and Storage

Proper handling and storage are critical for maintaining the integrity of the material and ensuring laboratory safety.

Material Hazard Profile

This compound is classified as a hazardous chemical.[12]

| Hazard Class | GHS Statement | Precaution |

| Acute Toxicity | H302: Harmful if swallowed.[13] | P270: Do not eat, drink or smoke when using this product.[14] |

| H312: Harmful in contact with skin.[12] | P280: Wear protective gloves/protective clothing.[15] | |

| H332: Harmful if inhaled.[12] | P261: Avoid breathing dust.[15] | |

| Skin Irritation | H315: Causes skin irritation.[12][13] | P264: Wash skin thoroughly after handling.[15] |

| Eye Irritation | H319: Causes serious eye irritation.[12][13] | P305+P351+P338: IF IN EYES: Rinse cautiously with water...[15] |

| Respiratory | H335: May cause respiratory irritation.[13] | P271: Use only outdoors or in a well-ventilated area.[15] |

Recommended Procedures

-

Handling : Always handle in a well-ventilated area or a chemical fume hood.[16][17] Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12][16] Avoid generation of dust.[17]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[18] The compound is hygroscopic; therefore, it is critical to protect it from moisture to prevent clumping and degradation.[3][10] Store away from incompatible materials such as strong oxidizing agents.[10]

Conclusion

This compound is a high-value chiral building block whose utility in modern drug discovery and organic synthesis is well-established. Its basic properties—governed by its stereochemistry and its existence as a stable, water-soluble dihydrochloride salt—are foundational to its application. A thorough understanding of its physicochemical characteristics, synthetic routes that preserve chiral integrity, and appropriate handling protocols enables researchers to leverage this versatile molecule to its full potential in the creation of novel and complex chemical entities.

References

- 1. CAS 334618-07-4: (S)-(+)-3-Aminopiperidine dihydrochloride [cymitquimica.com]

- 2. Buy 3-Aminopiperidine dihydrochloride | 138060-07-8 [smolecule.com]

- 3. This compound CAS#: 334618-07-4 [m.chemicalbook.com]

- 4. CN105111134A - Method for preparing (R)-orthis compound - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. scbt.com [scbt.com]

- 8. 3-Aminopiperidine dihydrochloride | 138060-07-8 [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. 3-Aminopiperidine 97 138060-07-8 [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. (3R)-Piperidin-3-amine--hydrogen chloride (1/2) | C5H14Cl2N2 | CID 16211333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. echemi.com [echemi.com]

- 15. aksci.com [aksci.com]

- 16. cleanchemlab.com [cleanchemlab.com]

- 17. 3-AMINOPIPERIDINE - Safety Data Sheet [chemicalbook.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

Authored for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (S)-3-Aminopiperidine Dihydrochloride (CAS 334618-07-4)

Introduction: The Significance of a Chiral Scaffold

This compound is a chiral heterocyclic building block of considerable importance in modern medicinal chemistry and pharmaceutical development. As a bifunctional molecule, featuring both a primary and a secondary amine integrated into a semi-rigid piperidine ring, it offers a unique three-dimensional structure that is pivotal for creating compounds with high efficacy and selectivity.[1][2] The specific (S)-stereochemistry is often crucial for biological activity, making stereoselective synthesis a key area of focus.[3]

This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical applications as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[3][4] The dihydrochloride salt form enhances the compound's stability, water solubility, and ease of handling in laboratory settings, making it a preferred format for synthetic applications.[1][2][3]

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. The compound is typically a white to off-white, hygroscopic solid.[5][6]

| Property | Value | Source(s) |

| CAS Number | 334618-07-4 | [7][8] |

| Molecular Formula | C₅H₁₄Cl₂N₂ | [3][7] |

| Molecular Weight | 173.08 g/mol | [7][8] |

| Appearance | White to off-white powder/solid | [5][6][7] |

| Melting Point | 190-195 °C | [1][5] |

| Solubility | Soluble in water; sparingly in methanol; slightly in acetonitrile | [5][6] |

| Storage Temperature | Inert atmosphere, Room Temperature | [5][9] |

| Sensitivity | Hygroscopic | [5][6] |

| InChI Key | GGPNYXIOFZLNKW-XRIGFGBMSA-N | [7][9] |

| SMILES | C1C--INVALID-LINK--N.Cl.Cl | [3] |

Synthesis and Stereochemical Control: Achieving Enantiopurity

The synthesis of enantiomerically pure (S)-3-aminopiperidine is a critical challenge, and various strategies have been developed to achieve high optical purity. These methods often involve asymmetric synthesis or the resolution of racemic mixtures.

Asymmetric Synthesis from Prochiral Ketones

A prevalent strategy involves the asymmetric reduction of an N-protected 3-piperidone. A common route uses N-Boc-3-piperidone as the starting material.[10]

Workflow Explanation:

-

Condensation: The synthesis begins with the condensation of N-Boc-3-piperidone with a chiral auxiliary, such as (S)-tert-butanesulfinamide. This reaction forms a chiral sulfinylimine intermediate.[10]

-

Diastereoselective Reduction: The intermediate is then reduced using a hydride reducing agent (e.g., sodium borohydride, NaBH₄). The chiral auxiliary directs the hydride attack, leading to the preferential formation of one diastereomer.[10]

-

Purification & Deprotection: The desired diastereomer is often isolated and purified via recrystallization. Finally, both the Boc protecting group and the chiral auxiliary are removed under acidic conditions (e.g., using hydrochloric acid), yielding the target (S)-3-aminopiperidine as its dihydrochloride salt.[10]

Biocatalytic and Enzymatic Methods

Modern synthetic chemistry increasingly employs enzymatic methods for their high stereoselectivity and environmentally friendly reaction conditions. Multi-enzyme cascades, for instance, can convert protected amino alcohols into enantiopure cyclic amines like (S)-3-aminopiperidine.[11] Transaminase-based biocatalysis has also been successfully used for the asymmetric synthesis of 3-aminopiperidine derivatives, offering high optical purity and milder reaction conditions.[11][12]

Applications in Drug Discovery and Development

This compound is not merely a laboratory chemical; it is a cornerstone intermediate for several marketed drugs and clinical candidates.[3][4] Its rigid, chiral structure is frequently used to orient functional groups in a precise manner to achieve optimal binding with biological targets.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

The most prominent application of this building block is in the synthesis of DPP-4 inhibitors, a class of oral anti-diabetic drugs.[4] The (S)-enantiomer is a key component of Alogliptin , a potent and selective DPP-4 inhibitor used for the treatment of type 2 diabetes.[10] The aminopiperidine moiety is crucial for the molecule's interaction with the active site of the DPP-4 enzyme.

Other Therapeutic Areas

Beyond diabetes, the 3-aminopiperidine scaffold is explored in various therapeutic contexts. It serves as an intermediate for compounds targeting the central nervous system, and derivatives have been investigated for potential antidepressant and antitumor activities.[1][3][4]

Analytical and Quality Control Methodologies

Ensuring the chemical and stereochemical purity of this compound is paramount for its use in pharmaceutical manufacturing.

Purity and Assay Determination

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of 3-aminopiperidine. However, because the molecule lacks a strong chromophore, direct UV detection is challenging.[13][14] To overcome this, methods using a Charged Aerosol Detector (CAD) with a mixed-mode column have been developed for sensitive, non-derivatization analysis.[15]

Enantiomeric Purity Analysis

Controlling the stereochemistry is critical. The enantiomeric excess (e.e.) is determined using chiral HPLC.

Experimental Protocol: Chiral HPLC with Pre-column Derivatization This protocol is a self-validating system because the derivatization step introduces a chromophore, allowing for sensitive UV detection, while the chiral column provides the necessary separation of the enantiomeric derivatives.

-

Objective: To quantify the (R)-enantiomer impurity in a sample of this compound.

-

Derivatization:

-

Dissolve a known quantity of the 3-aminopiperidine dihydrochloride sample in a suitable basic solution.

-

Add a derivatizing agent, such as p-toluenesulfonyl chloride (PTSC) or benzoyl chloride, which reacts with both the primary and secondary amines.[14][16] This reaction introduces a UV-active group into the molecule.

-

Allow the reaction to proceed to completion under controlled temperature and time.

-

-

Chromatographic Conditions:

-

Column: A chiral stationary phase, such as Chiralpak AD-H.[13]

-

Mobile Phase: A mixture of solvents like ethanol with a small amount of an amine modifier (e.g., 0.1% diethylamine) is often used to achieve good peak shape and resolution.[13]

-

Flow Rate: Typically around 0.5 to 1.0 mL/min.

-

Detection: UV detector set to a wavelength appropriate for the derivatizing agent (e.g., 228 nm for PTSC derivatives).[13]

-

-

Analysis:

-

Inject the derivatized sample onto the chiral HPLC system.

-

The two enantiomers will elute at different retention times.

-

The enantiomeric excess is calculated by comparing the peak areas of the (S)-enantiomer and the (R)-enantiomer.

-

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

-

Hazard Identification: this compound is considered hazardous. It can be harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[17]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[18]

-

Hand Protection: Handle with chemically resistant gloves that have been inspected prior to use.[18]

-

Body Protection: Wear appropriate protective clothing.[17]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[17]

-

-

Storage:

-

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[17][18]

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[18]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[18][20]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[18]

-

Conclusion

This compound stands as a testament to the power of chiral chemistry in modern drug development. Its unique structural features and stereochemistry make it an indispensable building block for creating sophisticated and highly targeted therapeutics, most notably in the field of metabolic diseases. A comprehensive understanding of its synthesis, analytical characterization, and safe handling is fundamental for any researcher or organization aiming to leverage its potential in the advancement of pharmaceutical science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Buy 3-Aminopiperidine dihydrochloride | 138060-07-8 [smolecule.com]

- 5. This compound CAS#: 334618-07-4 [m.chemicalbook.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. scbt.com [scbt.com]

- 9. (S)-Piperidin-3-amine dihydrochloride | 334618-07-4 [sigmaaldrich.com]

- 10. CN105111134A - Method for preparing (R)-orthis compound - Google Patents [patents.google.com]

- 11. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 17. fishersci.com [fishersci.com]

- 18. cleanchemlab.com [cleanchemlab.com]

- 19. echemi.com [echemi.com]

- 20. aksci.com [aksci.com]

(S)-3-Aminopiperidine dihydrochloride molecular weight and formula

An In-Depth Technical Guide to (S)-3-Aminopiperidine Dihydrochloride for Advanced Research and Pharmaceutical Development

Introduction

This compound is a chiral heterocyclic amine of significant interest in the pharmaceutical industry. It serves as a crucial building block, or synthon, in the assembly of complex, biologically active molecules. Its value is intrinsically linked to its specific three-dimensional structure—the "(S)" stereoconfiguration—which is often essential for precise interaction with biological targets such as enzymes and receptors. This guide provides a comprehensive technical overview of its chemical properties, synthesis, applications, and handling, tailored for professionals in drug discovery and chemical development. The dihydrochloride salt form is prevalent as it confers enhanced stability and aqueous solubility, simplifying its use in various synthetic and biological applications.[1][2][3]

Physicochemical Properties and Specifications

The fundamental characteristics of this compound define its utility and handling requirements. As a dihydrochloride salt, both the exocyclic and endocyclic nitrogen atoms are protonated, increasing the compound's polarity and water solubility.[1]

| Property | Data | Source(s) |

| Molecular Formula | C₅H₁₄Cl₂N₂ (or C₅H₁₂N₂·2HCl) | [1][4][5][6] |

| Molecular Weight | 173.08 g/mol | [3][4][5][6] |

| CAS Number | 334618-07-4 | [4][5][7] |

| Appearance | White to off-white or light brown crystalline powder/solid | [3][4][8] |

| Melting Point | ~230 °C (decomposes) | |

| Optical Rotation | [α]/D ≈ -2.0° to +2.0° (concentration and solvent dependent) | [3][8] |

| Purity (Typical) | ≥97% | [4] |

Chemical Structure

The structure consists of a six-membered piperidine ring with an amino group at the third carbon position. The "(S)" designation refers to the stereochemistry at this chiral center, which is critical for its function in many pharmaceutical agents.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Buy 3-Aminopiperidine dihydrochloride | 138060-07-8 [smolecule.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. This compound) - Opulent Pharma [opulentpharma.com]

- 7. This compound | 334618-07-4 [chemicalbook.com]

- 8. (S)-(+)-3-Aminopiperidine dihydrochloride, 98%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

An In-depth Technical Guide to the Solubility of (S)-3-Aminopiperidine Dihydrochloride for Pharmaceutical Development

This guide provides a comprehensive overview of the solubility characteristics of (S)-3-Aminopiperidine dihydrochloride, a key chiral intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing its solubility, offers qualitative data from available literature, and presents a detailed, field-proven experimental protocol for quantitative solubility determination.

Executive Summary

This compound is a polar, ionic compound, and its solubility is a critical parameter influencing reaction kinetics, purification strategies, and formulation development. As a dihydrochloride salt of a diamine, its solubility is intrinsically linked to the properties of the solvent, temperature, and the pH of the medium. This guide will equip the reader with the foundational knowledge and practical methodologies to accurately assess and leverage the solubility profile of this important building block. While precise quantitative data is not widely published, this guide provides a robust framework for its determination.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to interpreting its solubility behavior.

| Property | Value | Source(s) |

| Chemical Name | (3S)-piperidin-3-amine;dihydrochloride | [1] |

| CAS Number | 334618-07-4 | [2] |

| Molecular Formula | C₅H₁₄Cl₂N₂ | [2] |

| Molecular Weight | 173.08 g/mol | [2] |

| Appearance | White to off-white powder/solid | [2][3] |

| Melting Point | 190-195 °C or 205-209 °C (decomposition) | [1][2] |

| Hygroscopicity | Reported as hygroscopic | [2] |

Theoretical Principles of Solubility

The solubility of this compound is governed by its ionic nature and the presence of two basic amine groups. As a salt, it is composed of the (S)-3-aminopiperidinium dication and two chloride anions.

The Role of the Dihydrochloride Salt Form

The conversion of the free base of 3-aminopiperidine into its dihydrochloride salt is a common strategy to enhance aqueous solubility and improve stability.[4][5] The ionic nature of the salt allows for strong ion-dipole interactions with polar solvents like water, which can overcome the lattice energy of the crystal structure.[6]

Influence of Solvent Properties

The principle of "like dissolves like" is central to understanding the solubility of this compound.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are expected to be the most effective at dissolving this compound. Their ability to form hydrogen bonds and effectively solvate both the dication and the chloride anions leads to higher solubility.[6] Available data qualitatively describes the solubility in water as "slightly" and in methanol as "sparingly".[2]

-

Polar Aprotic Solvents (e.g., Acetonitrile, DMSO): These solvents can solvate the cation but are less effective at solvating the chloride anions. The solubility in acetonitrile is described as "slightly".[2]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the high polarity and ionic nature of the salt, solubility in nonpolar solvents is expected to be very low.

The Critical Impact of pH

The solubility of this compound is highly dependent on the pH of the aqueous medium. The two amine groups of the parent molecule have distinct pKa values, leading to different protonation states at various pH levels.

The predicted pKa of 3-aminopiperidine is approximately 10.49.[7] This likely corresponds to the protonation of the more basic piperidine ring nitrogen. The pKa of the exocyclic amino group will be lower. At low pH, both nitrogen atoms will be protonated, forming the dication which is highly water-soluble. As the pH increases, the amine groups will be deprotonated sequentially. The neutral free base, which would be present at a very high pH, is expected to have significantly lower aqueous solubility.

Qualitative Solubility Data

Published data on the solubility of this compound is limited and qualitative.

| Solvent | Reported Solubility | Source(s) |

| Water | Slightly Soluble | [2] |

| Methanol | Sparingly Soluble | [2] |

| Acetonitrile | Slightly Soluble | [2] |

It is important to note that terms like "slightly" and "sparingly" are not standardized and can vary between suppliers. Therefore, for any critical application, experimental determination of solubility is essential.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed protocol for the quantitative determination of the solubility of this compound using the isothermal equilibrium (shake-flask) method, followed by quantification via High-Performance Liquid Chromatography (HPLC). This method is a gold standard for obtaining thermodynamic solubility data.

Experimental Workflow Diagram

Caption: Isothermal Equilibrium Solubility Determination Workflow.

Materials and Equipment

-

This compound (purity >98%)

-

Selected solvents of analytical grade (e.g., water, methanol, ethanol, acetonitrile)

-

Analytical balance

-

Thermostatic shaker bath

-

Centrifuge

-

HPLC system with UV or Charged Aerosol Detector (CAD)

-

Validated HPLC column (e.g., C18 or a mixed-mode column)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, chemically compatible with the solvent)

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed glass vial. The presence of undissolved solid is crucial.

-

Prepare each solvent in triplicate to ensure the reproducibility of the results.

-

-

Equilibration:

-

Place the sealed vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure that thermodynamic equilibrium is reached. It is advisable to run a preliminary experiment to determine the time required to reach a stable concentration.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand at the same temperature to let the excess solid settle.

-

Centrifuge the vials to further pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification by HPLC:

-

Accurately dilute the filtered supernatant with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using a validated HPLC method. Given that this compound lacks a strong chromophore, derivatization or the use of a Charged Aerosol Detector (CAD) may be necessary for sensitive quantification.

-

HPLC Method Example (without derivatization):

-

Column: Mixed-mode (ion-exchange/reversed-phase)

-

Mobile Phase: Gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

-

Detector: Charged Aerosol Detector (CAD)

-

-

HPLC Method Example (with pre-column derivatization):

-

-

Data Analysis:

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

Determine the concentration of the compound in the diluted sample from the calibration curve.

-

Calculate the solubility in the original solvent by accounting for the dilution factor. Express the solubility in units such as mg/mL or mol/L.

-

Conclusion

As a Senior Application Scientist, it is my experience that a thorough understanding of the solubility of a key intermediate like this compound is paramount for the successful development of pharmaceutical manufacturing processes. While published quantitative data is sparse, the theoretical principles outlined in this guide, combined with the detailed experimental protocol, provide a robust framework for researchers to determine its solubility in various solvent systems. The ionic nature of this dihydrochloride salt dictates its preference for polar protic solvents, and its pH-dependent solubility is a critical factor to consider in aqueous environments. By following the self-validating experimental protocol described herein, drug development professionals can generate the reliable and accurate solubility data necessary to optimize their synthetic routes and formulation strategies.

References

- 1. jk-sci.com [jk-sci.com]

- 2. This compound | 334618-07-4 [chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. CAS 334618-07-4: (S)-(+)-3-Aminopiperidine dihydrochloride [cymitquimica.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. 3-AMINOPIPERIDINE | 54012-73-6 [chemicalbook.com]

- 8. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

(S)-3-Aminopiperidine dihydrochloride stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of (S)-3-Aminopiperidine Dihydrochloride

Introduction: The Critical Role of a Chiral Building Block

This compound is a chiral piperidine derivative that has become an invaluable building block in modern medicinal chemistry and drug development.[1] Its significance lies in its utility as a key intermediate for introducing a chiral 3-aminopiperidine moiety, a common structural motif in a wide array of biologically active molecules.[1][2] This compound is particularly crucial in the synthesis of pharmaceuticals targeting the central nervous system and in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors used to treat type 2 diabetes.[3][4]

As a dihydrochloride salt, the compound's stability and handling characteristics are enhanced, improving its solubility in aqueous media for various applications.[3][5] However, like many highly functionalized small molecules, its chemical integrity is susceptible to environmental factors. Understanding the stability profile of this compound is not merely a matter of compliance but a fundamental requirement for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive analysis of the compound's intrinsic stability, details the primary factors influencing its degradation, and outlines scientifically grounded protocols for its proper storage, handling, and stability assessment.

Intrinsic Chemical Properties and Stability Profile

This compound is typically supplied as a white to off-white crystalline powder.[6] Its chemical structure, featuring two amine functional groups, makes it a versatile synthetic intermediate. The formation of a dihydrochloride salt is a deliberate strategy to improve the compound's stability. By protonating the basic nitrogen atoms, their reactivity is attenuated, and the salt form generally exhibits a higher melting point and greater stability compared to the free base.

A defining characteristic of this compound is its hygroscopic nature .[6][7][8] This means it readily absorbs moisture from the atmosphere. Moisture ingress is a primary trigger for both physical changes (e.g., clumping, deliquescence) and chemical degradation, making humidity control the most critical aspect of its storage. While generally stable under recommended conditions, its stability can be compromised by exposure to incompatible materials, particularly strong oxidizing agents.[9][10]

Potential Degradation Pathways

While specific, documented degradation pathways for this compound are not extensively published in readily available literature, its chemical structure allows for the postulation of likely degradation mechanisms under stress conditions. The primary amine is the most probable site for reactions. Potential degradation could involve oxidation, or reaction with atmospheric components like carbon dioxide over long-term storage if improperly sealed.

The diagram below illustrates a hypothetical degradation pathway involving oxidation, a common degradation route for amines.

Caption: Hypothetical oxidative degradation pathway for the amine moiety.

Recommended Storage and Handling Protocols

The trustworthiness of any research or development program relies on the integrity of its starting materials. Adherence to proper storage and handling protocols is a self-validating system to preserve the purity and stability of this compound.

General Handling Guidance

Due to its classification as a skin, eye, and respiratory irritant, appropriate personal protective equipment (PPE) should always be used.[10][11][12] Handling should occur in a well-ventilated area or a laboratory fume hood.[9][10] Care should be taken to avoid dust formation.[8][11]

Storage Conditions

The primary objective of the storage conditions is to mitigate exposure to moisture, incompatible chemicals, and extreme temperatures. The recommendations derived from multiple supplier safety data sheets are summarized below.

| Parameter | Recommendation | Rationale & Causality |

| Temperature | Store in a cool place. Options include ambient room temperature or refrigerated (2-8°C).[6][13][14] | Lower temperatures slow the rate of potential chemical reactions. Consistency is key to preventing thermal cycling. |

| Atmosphere | Keep container tightly closed in a dry place.[9][11][13] Storage under an inert atmosphere (e.g., argon) is advised.[7][8] | The compound is hygroscopic; exposure to ambient air will lead to moisture absorption, compromising stability.[6] An inert atmosphere provides the highest level of protection. |

| Container | Store in the original, tightly sealed container.[7][10] Ensure it is clearly labeled and free from leaks.[7] | Prevents contamination and minimizes exposure to air and moisture. Proper labeling prevents misuse. |

| Incompatibilities | Store away from strong oxidizing agents.[9][10] | The amine groups are susceptible to oxidation, which would lead to the formation of impurities. |

Methodology for Stability Assessment: A Forced Degradation Study

To establish a stability-indicating analytical method—one that can accurately quantify the substance in the presence of its degradation products—a forced degradation study is essential.[15][16] This involves intentionally subjecting the compound to stress conditions that are more severe than accelerated stability testing to generate potential degradants.[16]

Experimental Protocol: Forced Degradation

Objective: To identify potential degradation products of this compound under various stress conditions and to develop a stability-indicating HPLC method. An appropriate level of degradation is generally considered to be 5-20%.[17]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Maintain at 50°C for 24 hours.[18]

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Maintain at 50°C for 24 hours.[18]

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours.

-

Thermal Degradation: Store the stock solution at 70°C for 48 hours. For solid-state thermal stress, store the powder at 70°C.

-

Photolytic Degradation: Expose the stock solution and solid material to a light source providing combined UV and visible light (per ICH Q1B guidelines) for a defined period (e.g., 24 hours).[18]

-

-

Sample Treatment: After the designated exposure time, cool the samples to room temperature. Neutralize the acid- and base-stressed samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable final concentration for analysis.

-

Analytical Method:

-

Purity & Degradants: Analyze all stressed samples, along with an unstressed control, using a reverse-phase HPLC (RP-HPLC) method with UV detection. A C18 column is a common starting point.

-

Enantiomeric Purity: Analyze samples using a validated chiral HPLC method to confirm that stress conditions do not induce racemization.[19]

-

-

Data Analysis: Compare the chromatograms of the stressed samples to the control. Identify and quantify any degradation products. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the main this compound peak.

Experimental Workflow Diagram

The logical flow of a forced degradation study is depicted in the following diagram.

Caption: Experimental workflow for a forced degradation stability study.

Conclusion

The chemical stability of this compound is robust under controlled conditions, a feature primarily attributed to its dihydrochloride salt form. However, its pronounced hygroscopicity presents the most significant risk to its integrity. Strict adherence to storage protocols—namely, the use of tightly sealed containers in a cool, dry environment, preferably under an inert atmosphere—is paramount for preserving its quality. Forced degradation studies are an indispensable tool for developing validated, stability-indicating analytical methods, ensuring that any potential impurities formed during storage or manufacturing can be reliably detected and controlled. By implementing the scientifically-backed procedures outlined in this guide, researchers and developers can ensure the reliability of their results and the ultimate safety and efficacy of the medicines derived from this critical chiral building block.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 334618-07-4: (S)-(+)-3-Aminopiperidine dihydrochloride [cymitquimica.com]

- 4. Buy 3-Aminopiperidine dihydrochloride | 138060-07-8 [smolecule.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | 334618-07-4 [chemicalbook.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. cleanchemlab.com [cleanchemlab.com]

- 10. aksci.com [aksci.com]

- 11. echemi.com [echemi.com]

- 12. afgsci.com [afgsci.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. longdom.org [longdom.org]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

The (S)-3-Aminopiperidine Dihydrochloride Moiety: A Stereochemically Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide on its Mechanism of Action and Role as a Core Pharmacophore

Authored by: A Senior Application Scientist

Introduction: Beyond a Simple Building Block

(S)-3-Aminopiperidine dihydrochloride is a chiral heterocyclic compound that has emerged as a cornerstone in contemporary medicinal chemistry.[1] While it is primarily recognized as a synthetic intermediate, its true value lies in its role as a "privileged scaffold"—a molecular framework that is not only versatile for chemical modifications but also imparts specific, favorable interactions with a range of biological targets.[2][3] This guide provides an in-depth analysis of the mechanism of action attributable to the (S)-3-aminopiperidine moiety in various biological systems, moving beyond its identity as a simple building block to explore its function as a critical pharmacophore that dictates the efficacy and selectivity of several important therapeutics.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the significance of its stereochemistry, its direct interactions with enzyme targets, and its pivotal role in the mechanisms of action of drugs in key therapeutic areas, including metabolic diseases and oncology.

The Decisive Role of Stereochemistry: (S) vs. (R) Enantiomers

The biological activity of molecules containing a 3-aminopiperidine core is critically dependent on the stereochemistry at the C3 position. The distinct spatial arrangement of the amino group in the (S) and (R) enantiomers leads to profoundly different pharmacological profiles. This stereoselectivity is a recurring theme in the rational design of drugs incorporating this scaffold.

The preference for one enantiomer over the other is dictated by the specific topology of the target protein's binding site. As will be explored in subsequent sections, the (S)-configuration often allows for optimal hydrogen bonding and van der Waals interactions that are not possible with the (R)-enantiomer, or vice versa. This principle is fundamental to the high-affinity and selective binding of many successful drugs.

Direct Engagement with Biological Targets: The Case of Cysteine Protease Inhibition

While much of the discussion around (S)-3-aminopiperidine centers on its role within larger drug molecules, there is evidence of its direct contribution to biological activity. A notable example is in the development of inhibitors for the bacterial cysteine protease IdeS (Immunoglobulin G-degrading enzyme of Streptococcus pyogenes).

In a study exploring peptide analogues as inhibitors of IdeS, a compound incorporating an (S)-3-aminopiperidine moiety, designated as (S)-pipG, demonstrated not only effective inhibition but also promising selectivity.[4] This finding is significant as it illustrates that the (S)-3-aminopiperidine scaffold can directly participate in the molecular interactions within an enzyme's active site, influencing both potency and specificity.[4] This provides a compelling rationale for its classification as a pharmacophore.

A Pivotal Pharmacophore in Dipeptidyl Peptidase-4 (DPP-4) Inhibition

The most prominent application of the 3-aminopiperidine scaffold is in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents for the treatment of type 2 diabetes.[5] DPP-4 is a serine protease that inactivates incretin hormones like GLP-1 and GIP, which are crucial for glucose homeostasis.[6] By inhibiting DPP-4, these drugs prolong the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[5]

The (S)-3-aminopiperidine moiety is a key structural feature in several DPP-4 inhibitors, including alogliptin. Structural biology studies have elucidated the precise role of this moiety in the drug-target interaction.

Molecular Interactions within the DPP-4 Active Site

The active site of DPP-4 is often described as having several subsites, including S1, S2, S1', and S2'. The 3-aminopiperidine ring of inhibitors like alogliptin binds primarily in the S2 subsite.[7][8]

Key Interactions of the (S)-3-Aminopiperidine Moiety:

-

Primary Amino Group: The amino group at the C3 position forms a crucial salt bridge and hydrogen bond network with two glutamate residues, Glu205 and Glu206, and a tyrosine residue, Tyr662, in the S2 pocket of DPP-4.[8] This interaction is a cornerstone of the high-affinity binding of these inhibitors.

-

Piperidine Ring: The piperidine ring itself engages in hydrophobic interactions with surrounding residues in the S2 pocket, further anchoring the inhibitor.[7]

The stereochemistry is paramount; the (S)-configuration positions the amino group for optimal interaction with Glu205 and Glu206.[7] This precise positioning is a key determinant of the inhibitory potency.

Workflow for DPP-4 Inhibitor Drug Discovery

A generalized workflow for the discovery and development of DPP-4 inhibitors, often initiated from a key scaffold like (S)-3-aminopiperidine.

Mechanism of DPP-4 Inhibition

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Collection - Preparation of Enantiopure 3âAminopiperidine and 3âAminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin - Organic Process Research & Development - Figshare [acs.figshare.com]

- 4. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: DPP4 [pdb101.rcsb.org]

- 7. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

The (S)-3-Aminopiperidine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The (S)-3-aminopiperidine moiety has emerged as a cornerstone in contemporary medicinal chemistry, serving as a versatile chiral building block for a diverse array of biologically active molecules. Its inherent structural features, including a chiral center, a basic nitrogen atom, and a flexible six-membered ring, provide an ideal framework for designing compounds that can selectively interact with a wide range of biological targets. This technical guide provides a comprehensive overview of the significant biological activities associated with (S)-3-aminopiperidine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation.

Inhibition of Dipeptidyl Peptidase-4 (DPP-4) for the Treatment of Type 2 Diabetes

(S)-3-aminopiperidine derivatives are most prominently recognized for their potent and selective inhibition of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. DPP-4 is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in stimulating insulin secretion and suppressing glucagon release. By inhibiting DPP-4, these derivatives prolong the action of incretins, leading to improved glycemic control in patients with type 2 diabetes.[1][2]

Mechanism of Action

DPP-4 inhibitors containing the (S)-3-aminopiperidine scaffold act as competitive, reversible inhibitors. The primary amine of the piperidine ring typically forms a key salt bridge with the catalytic dyad (Glu205 and Glu206) in the S2 pocket of the DPP-4 enzyme. The piperidine ring itself occupies the S1 pocket, and substituents on the piperidine nitrogen and the amino group can be modified to enhance binding affinity and selectivity by interacting with other residues in the active site.[3]

Mechanism of DPP-4 Inhibition by (S)-3-Aminopiperidine Derivatives.

Structure-Activity Relationship (SAR)

The SAR of (S)-3-aminopiperidine-based DPP-4 inhibitors is well-established. The stereochemistry at the 3-position of the piperidine ring is crucial, with the (S)-enantiomer generally exhibiting significantly higher potency than the (R)-enantiomer. Modifications at the piperidine nitrogen (N-1) and the amino group (N-3) have been extensively explored to optimize potency, selectivity, and pharmacokinetic properties.

| R1 (N-1 Substituent) | R2 (N-3 Substituent) | DPP-4 IC50 (nM) | Key Observations |

| 2,4,5-trifluorobenzyl | - | ~50 | The trifluorobenzyl group is a common feature in many potent DPP-4 inhibitors, interacting favorably with a hydrophobic pocket. |

| Cyanobenzyl | Uracil derivative | <10 (Alogliptin) | The cyanobenzyl group enhances binding affinity, and the uracil moiety provides additional interactions within the active site. |

| Xanthine derivative | Butynyl group | <1 (Linagliptin) | The xanthine scaffold offers extensive interactions, and the butynyl group at the N-1 position contributes to high potency. |

Inhibition of Poly(ADP-ribose) Polymerase (PARP) in Cancer Therapy

(S)-3-aminopiperidine derivatives have also shown promise as inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair. PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. This concept is known as synthetic lethality.[4][5]

Mechanism of Action and Synthetic Lethality

PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs). When PARP is inhibited, these SSBs accumulate and, during DNA replication, are converted into more cytotoxic double-strand breaks (DSBs). In healthy cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with a deficient HR pathway (e.g., due to BRCA mutations), the accumulation of DSBs leads to genomic instability and cell death.[6][7][8][9][10]

References

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial activity and SAR study of some novel thiosemicarbazide derivatives bearing piperidine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Synthesis and SAR of 3,5-diamino-piperidine derivatives: novel antibacterial translation inhibitors as aminoglycoside mimetics. | Semantic Scholar [semanticscholar.org]

- 9. Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Enantiomeric Quest for 3-Aminopiperidine: A Technical Guide to its Discovery, Resolution, and Asymmetric Synthesis

For Immediate Release

MANCHESTER, UK – January 6, 2026 – The chiral scaffold of 3-aminopiperidine, a cornerstone in modern medicinal chemistry, represents a significant journey of scientific discovery and innovation. This technical guide delves into the history of its enantiomers, from their initial resolution to the sophisticated asymmetric and biocatalytic syntheses that are now commonplace in the pharmaceutical industry. The guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical chiral building block.

Introduction: The Significance of Chiral 3-Aminopiperidine

The 3-aminopiperidine moiety is a privileged scaffold in drug discovery, most notably for its integral role in the structure of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral anti-diabetic drugs.[1][2] The specific spatial arrangement of the amino group, dictated by its stereochemistry, is crucial for the biological activity of these pharmaceuticals. In particular, the (R)-enantiomer of 3-aminopiperidine is a key intermediate in the synthesis of blockbuster drugs such as alogliptin and linagliptin.[2][3] This guide will trace the evolution of chemical methodologies that have enabled access to enantiomerically pure forms of this vital compound.

Early Approaches: The Era of Racemic Synthesis and Classical Resolution

The initial synthesis of 3-aminopiperidine yielded a racemic mixture, a 50:50 combination of both the (R)- and (S)-enantiomers. To isolate the desired enantiomer, early chemists relied on the principles of classical resolution, a technique pioneered by Louis Pasteur in the mid-19th century.[4][5]

Diastereomeric Salt Crystallization: The Foundational Technique

The most prevalent method for resolving racemic 3-aminopiperidine has been through the formation of diastereomeric salts.[6] This process involves reacting the racemic amine with a single enantiomer of a chiral acid. The resulting salts, being diastereomers, exhibit different physical properties, most importantly, solubility. This difference allows for their separation through fractional crystallization.[6]

One of the earliest and most effective methods for the resolution of racemic amines involved the use of naturally occurring chiral acids, such as tartaric acid and its derivatives.[4] The fundamental principle relies on the differential solubility of the two diastereomeric salts formed. For instance, the salt of (R)-3-aminopiperidine with a specific chiral acid may be less soluble in a given solvent system and will preferentially crystallize, leaving the salt of the (S)-enantiomer in the mother liquor.

Experimental Protocol: Classical Resolution of Racemic 3-Aminopiperidine via Diastereomeric Salt Formation

-

Salt Formation: A solution of racemic 3-aminopiperidine is treated with an equimolar amount of a chiral resolving agent (e.g., dibenzoyl-L-tartaric acid) in a suitable solvent, such as methanol or ethanol.

-

Crystallization: The solution is slowly cooled to induce the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can facilitate this process.

-

Isolation: The crystallized salt is isolated by filtration and washed with a small amount of cold solvent to remove impurities.

-

Liberation of the Free Amine: The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the enantiomerically enriched 3-aminopiperidine.

-

Extraction and Purification: The free amine is extracted into an organic solvent, dried, and the solvent is evaporated to yield the final product. The enantiomeric excess (e.e.) is determined using chiral chromatography.[7]

racemate [label="Racemic 3-Aminopiperidine\n((R)- and (S)-enantiomers)"]; chiral_acid [label="Chiral Resolving Agent\n(e.g., L-Tartaric Acid)"]; diastereomers [label="Mixture of Diastereomeric Salts\n((R,L) and (S,L))"]; crystallization [label="Fractional Crystallization"]; less_soluble [label="Less Soluble Diastereomer\n(e.g., (R,L)-salt)"]; more_soluble [label="More Soluble Diastereomer\n(in solution)"]; base_treatment1 [label="Base Treatment"]; base_treatment2 [label="Base Treatment"]; r_enantiomer [label="(R)-3-Aminopiperidine"]; s_enantiomer [label="(S)-3-Aminopiperidine"];

racemate -- diastereomers [label="+"]; chiral_acid -- diastereomers; diastereomers -> crystallization; crystallization -> less_soluble [label="Solid"]; crystallization -> more_soluble [label="Liquid"]; less_soluble -> base_treatment1; more_soluble -> base_treatment2; base_treatment1 -> r_enantiomer; base_treatment2 -> s_enantiomer; }

The Advent of Asymmetric Synthesis: A Paradigm Shift

While classical resolution was a monumental step forward, it is inherently inefficient, with a maximum theoretical yield of 50% for the desired enantiomer. The latter half of the 20th century saw the rise of asymmetric synthesis, a field dedicated to the direct synthesis of a single enantiomer, thereby circumventing the need for resolution.

Asymmetric Hydrogenation of Pyridine Derivatives

One of the early and powerful strategies for the asymmetric synthesis of piperidines involves the asymmetric hydrogenation of their aromatic precursors, pyridines.[8][9] This approach utilizes chiral transition metal catalysts, typically based on rhodium or iridium, to deliver hydrogen atoms to one face of the substrate preferentially.[10] The development of chiral ligands that coordinate to the metal center is paramount to achieving high enantioselectivity.

pyridine [label="Substituted Pyridine"]; catalyst [label="Chiral Catalyst\n(e.g., Rh-complex)"]; hydrogen [label="H₂"]; piperidine [label="Enantioenriched Piperidine"];

pyridine -> piperidine [label="Asymmetric Hydrogenation"]; catalyst -> piperidine; hydrogen -> piperidine; }

The Biocatalytic Revolution: Harnessing Nature's Catalysts

The late 20th and early 21st centuries witnessed a surge in the application of enzymes as catalysts in organic synthesis, a field known as biocatalysis.[11][12][13] For the synthesis of chiral amines like 3-aminopiperidine, transaminases have emerged as particularly powerful tools.[14]

Transaminase-Mediated Asymmetric Synthesis

Transaminases are enzymes that catalyze the transfer of an amino group from an amino donor to a ketone substrate.[11][12] By using a prochiral ketone, such as N-protected 3-piperidone, and a suitable transaminase, it is possible to synthesize the corresponding chiral amine with very high enantioselectivity.[15] The stereochemical outcome of the reaction is determined by the specific transaminase used, with different enzymes exhibiting selectivity for the (R)- or (S)-enantiomer.

The advantages of biocatalysis are numerous, including high selectivity, mild reaction conditions (typically aqueous media at or near room temperature), and environmental sustainability.[13]

Experimental Protocol: Transaminase-Mediated Synthesis of (R)-3-Aminopiperidine

-

Reaction Setup: In a buffered aqueous solution, the substrate (e.g., N-Boc-3-piperidone), an amino donor (e.g., isopropylamine), and the cofactor pyridoxal-5'-phosphate (PLP) are combined.

-

Enzyme Addition: A specific (R)-selective transaminase is added to the reaction mixture.

-

Incubation: The reaction is incubated with gentle agitation at a controlled temperature (e.g., 30-40 °C) until the conversion of the ketone is complete. The pH is often maintained at a specific value to ensure optimal enzyme activity.

-

Work-up and Deprotection: The reaction mixture is worked up by extracting the product into an organic solvent. The protecting group (e.g., Boc) is then removed under acidic conditions to yield (R)-3-aminopiperidine.

-

Purification and Analysis: The final product is purified, and the enantiomeric excess is determined by chiral chromatography.

Chemoenzymatic Cascades

More recently, multi-enzyme cascades have been developed to synthesize chiral 3-aminopiperidine derivatives from simple, achiral starting materials in a one-pot fashion.[16][17] These elegant approaches combine the selectivity of enzymes with the versatility of chemical transformations, offering highly efficient and streamlined synthetic routes.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route to enantiopure 3-aminopiperidine depends on various factors, including the desired scale of production, cost considerations, and the required level of enantiopurity.

| Methodology | Advantages | Disadvantages | Typical Enantiomeric Excess |

| Classical Resolution | Well-established, can be cost-effective for certain resolving agents. | Maximum 50% theoretical yield, can be labor-intensive. | >99% after multiple crystallizations |

| Asymmetric Hydrogenation | Potentially high throughput, can generate multiple stereocenters. | Requires specialized catalysts, may require high pressures. | 90-99% |

| Biocatalysis (Transaminases) | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and substrate scope can be limitations. | >99% |

Conclusion: A Continuing Evolution

The journey to access enantiomerically pure 3-aminopiperidine enantiomers mirrors the broader evolution of synthetic organic chemistry. From the painstaking separations of classical resolution to the precision of modern biocatalysis, the methods for producing this critical chiral building block have become increasingly sophisticated and efficient. As the demand for enantiopure pharmaceuticals continues to grow, further innovations in both chemical and biological catalysis are anticipated, promising even more sustainable and economical routes to 3-aminopiperidine and other vital chiral amines.

References

- 1. Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 2. Chiral resolution - Wikipedia [en.wikipedia.org]

- 3. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]

- 4. Chiral_resolution [chemeurope.com]

- 5. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 6. fiveable.me [fiveable.me]

- 7. EP1036189A1 - Resolution of chiral amines - Google Patents [patents.google.com]

- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 9. Efficient asymmetric hydrogenation of pyridines. (2004) | Frank Glorius | 203 Citations [scispace.com]

- 10. Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Transaminases for industrial biocatalysis: novel enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An asymmetric synthesis method for (R)-3-amino piperidine derivatives (2016) | Luo Yu | 4 Citations [scispace.com]

- 16. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]

- 17. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Spectroscopic Characterization of (S)-3-Aminopiperidine Dihydrochloride: A Technical Guide for Researchers

This guide provides an in-depth technical overview of the spectroscopic data for (S)-3-Aminopiperidine dihydrochloride (CAS No: 334618-07-4), a chiral building block of significant interest in pharmaceutical development.[1][2][3][4] As a key intermediate in the synthesis of various bioactive molecules, a thorough understanding of its structural and analytical properties is paramount for researchers, scientists, and drug development professionals.[2][5] This document is structured to provide not just raw data, but also the underlying scientific principles and practical insights necessary for its effective application in a laboratory setting.

Molecular Structure and Its Spectroscopic Implications

This compound is a chiral heterocyclic amine. The presence of a stereocenter at the C3 position is a critical feature for its biological activity. The dihydrochloride salt form enhances its stability and solubility in aqueous media, which is a key consideration for its handling and application in synthesis.[2]

The molecular structure, with its piperidine ring and amino group, dictates its characteristic spectroscopic signatures. Both the primary amine and the secondary amine within the piperidine ring are protonated in the dihydrochloride form. This protonation significantly influences the chemical environment of the molecule and is reflected in its NMR, IR, and MS data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[6] For this compound, both ¹H and ¹³C NMR are indispensable for confirming its identity and purity. While publicly available spectra for this specific salt are limited, data for the free base and related derivatives can be used to predict the expected chemical shifts.[7][8][9]

¹H NMR Spectroscopy

The proton NMR spectrum of this compound will display a complex set of signals corresponding to the protons on the piperidine ring. Due to the rigidity of the ring and the presence of two protonated nitrogen atoms, the signals are expected to be broad and show complex splitting patterns.

Expected ¹H NMR Data (in D₂O):

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~3.5-3.8 | m | 1H | H-3 |

| ~3.0-3.4 | m | 4H | H-2 (axial & equatorial), H-6 (axial & equatorial) |

| ~1.6-2.2 | m | 4H | H-4 (axial & equatorial), H-5 (axial & equatorial) |

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, MeOD).

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the symmetry of the piperidine ring, some carbons may have similar chemical shifts.

Expected ¹³C NMR Data (in D₂O):

| Chemical Shift (δ) ppm | Assignment |

| ~45-50 | C-3 |

| ~40-45 | C-2, C-6 |

| ~20-30 | C-4, C-5 |

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of a deuterated solvent.

-

Instrument Setup: Use a 100 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy